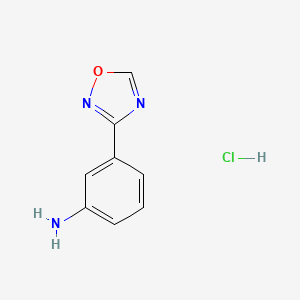

3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride

描述

3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride: is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.63 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride typically involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Another method involves the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of p-toluenesulfonic acid and zinc chloride as catalysts .

Industrial Production Methods:

化学反应分析

Oxidation Reactions

The oxadiazole ring and aniline group undergo oxidation under controlled conditions:

-

Oxadiazole ring oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the oxadiazole ring, forming nitro derivatives or carboxylic acids, depending on reaction conditions.

-

Aniline oxidation : The primary amine group (-NH₂) is oxidized to nitroso (NO) or nitro (NO₂) groups using meta-chloroperbenzoic acid (mCPBA) or sodium dichloroisocyanurate.

Example reaction :

Reduction Reactions

The compound is reduced via catalytic hydrogenation or borohydride agents:

-

Oxadiazole ring reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole to an amidine derivative.

-

Aniline group stability : The -NH₂ group remains intact under mild reduction conditions but forms cyclohexylamine derivatives under high-pressure hydrogenation.

Key conditions :

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄/EtOH | 3-(amidinyl)aniline | 72 | |

| H₂/Pd-C (1 atm) | 3-(1,2,4-oxadiazol-3-yl)cyclohexylamine | 58 |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution

The aniline ring undergoes halogenation, nitration, or sulfonation:

-

Halogenation : Bromine (Br₂) in acetic acid introduces Br at the para-position relative to the oxadiazole .

-

Nitration : Nitric acid (HNO₃) at 0–5°C yields mono-nitro derivatives .

Nucleophilic Substitution

The oxadiazole’s N-O bond reacts with nucleophiles:

Mechanism :

Cycloaddition and Ring-Opening

The oxadiazole participates in [3+2] cycloadditions:

-

With alkynes : Forms fused bicyclic structures under copper catalysis .

-

Ring-opening : Hydrolysis with NaOH yields amidoxime derivatives .

Example :

Functional Group Interconversion

The -NH₂ group is modified via acylation or diazotization:

-

Acylation : Acetic anhydride acetylates the amine to form acetamide derivatives.

-

Diazotization : Sodium nitrite (NaNO₂) in HCl generates diazonium salts for coupling reactions .

Yield data :

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, Pyridine | 3-(oxadiazolyl)acetanilide | 85 | |

| Diazotization | NaNO₂/HCl, 0°C | Diazonium salt intermediate | 92 |

Stability and Degradation

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including multidrug-resistant strains. Modifications to the oxadiazole framework have led to enhanced permeability and targeted action against gastrointestinal pathogens like Clostridioides difficile and Enterococcus faecium .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating promising therapeutic potential .

Enzyme Inhibition

this compound has shown inhibitory effects on various enzymes, including sirtuin 2 and carbonic anhydrases. These interactions suggest potential applications in drug development targeting specific biochemical pathways involved in diseases .

Materials Science

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, allowing for novel applications in catalysis and the development of new materials. Its ability to bind effectively to metal ions opens avenues for creating advanced materials with tailored properties .

Polymer Development

The unique structural features of this compound make it suitable for use as a building block in the synthesis of polymers and other complex molecules. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Data Summary Table

Case Studies

-

Antimicrobial Development

A study modified the oxadiazole class to improve permeability while retaining antimicrobial activity against gastrointestinal pathogens. The results indicated that specific structural modifications could lead to effective colon-targeted therapies . -

Anticancer Efficacy

Research focused on evaluating various oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for further development in oncology . -

Enzyme Inhibition Studies

Investigations into the inhibition of sirtuin 2 showed that derivatives of this compound could serve as potent inhibitors with implications for cancer therapy due to their role in regulating cellular pathways involved in tumor growth .

作用机制

The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit enzymes such as thymidylate synthase and histone deacetylase, as well as pathways like the NF-kB signaling pathway . The compound’s anti-infective properties are linked to its ability to disrupt bacterial cell walls and inhibit viral replication .

相似化合物的比较

- 1,2,3-oxadiazole

- 1,2,5-oxadiazole

- 1,3,4-oxadiazole

Comparison: 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, this compound has shown a broader spectrum of biological activities and greater potential in drug discovery .

生物活性

3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring attached to an aniline moiety , with a molecular formula of CHClNO and a molecular weight of approximately 197.62 g/mol. Its structure is significant for its interaction with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key points include:

- Enzyme Inhibition : It has shown inhibitory effects against human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and histone deacetylases (HDAC) .

- Receptor Interaction : The compound interacts with specific receptors involved in disease pathways, potentially altering cellular functions .

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : IC values in the micromolar range indicate effective inhibition of proliferation.

- PANC-1 and SK-MEL-2 : Recent findings suggest promising activity against these pancreatic and melanoma cancer cell lines .

Antimicrobial Properties

This compound has shown antibacterial activity against several pathogens:

- Staphylococcus aureus : Effective against this common Gram-positive bacterium.

- Bacillus subtilis : Demonstrated significant efficacy, particularly against multidrug-resistant strains .

Anti-inflammatory Effects

Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Research Findings

Recent studies have provided extensive data on the biological activity of this compound:

Case Studies

A notable case study involved testing modified oxadiazole compounds for their ability to target gastrointestinal pathogens. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to vancomycin against C. difficile, highlighting its potential as an antimicrobial agent .

属性

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIIONKCBPSCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NOC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052406-10-6 | |

| Record name | 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。